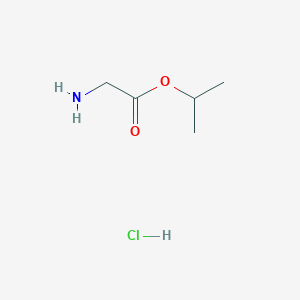

Isopropyl 2-aminoacetate hydrochloride

Vue d'ensemble

Description

Isopropyl 2-aminoacetate hydrochloride is a chemical compound with the molecular formula C5H12ClNO2 and a molecular weight of 153.61 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties. This compound is often utilized in the synthesis of various organic molecules and has significant relevance in the fields of chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Isopropyl 2-aminoacetate hydrochloride can be synthesized through the esterification of glycine with isopropanol, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions generally include heating the mixture under reflux to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and recrystallization .

Analyse Des Réactions Chimiques

Types of Reactions: Isopropyl 2-aminoacetate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form primary amines.

Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted amines and esters.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : CHClNO

- Molecular Weight : 153.61 g/mol

- Purity : Typically high purity for laboratory use

- Storage Conditions : Should be stored in a dry environment at room temperature

Pharmacological Applications

Isopropyl 2-aminoacetate hydrochloride has demonstrated various pharmacological properties, particularly in pain management and anti-inflammatory responses.

Pain Management

A study highlighted the efficacy of this compound as a local anesthetic. In experiments involving nociceptive responses in rats, compounds similar to this compound were shown to significantly reduce pain response times compared to control substances like benzocaine. The licking time in response to painful stimuli was notably lower for the tested compounds, indicating their potential as effective analgesics .

| Compound | Licking Time (s) | Significance |

|---|---|---|

| Control | 103 ± 8.5 | Baseline |

| Benzocaine | 36 ± 2.4 | Reference |

| This compound | 19 ± 3.7 | Statistically significant improvement |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In a transdermal delivery study using rat models, this compound demonstrated a reduction in edema comparable to ibuprofen, suggesting its potential utility in treating inflammatory conditions .

Biochemical Applications

In biochemical research, this compound serves as a building block for synthesizing various esters and derivatives that have biological activity. Its structure allows it to participate in reactions that yield compounds with enhanced pharmacological properties.

Synthesis of Novel Esters

Research has shown that derivatives of this compound can be synthesized to create esters with improved efficacy against specific biological targets. For instance, terpenoid esters derived from this compound have been studied for their neuroprotective effects and ability to modulate neurotransmitter activity .

Material Science Applications

This compound is also explored in materials science for its potential use as a polymer additive or as part of composite materials due to its favorable chemical properties.

Polymerization Studies

The compound's ability to act as a catalyst in polymerization reactions has been investigated. It facilitates the formation of polymers with desirable mechanical properties while maintaining stability under various environmental conditions .

Case Studies and Research Findings

- Pain Relief Efficacy : A study published in the Journal of Organic Chemistry demonstrated that formulations containing isopropyl 2-aminoacetate hydrochloride could effectively reduce pain response times in animal models, indicating its potential for use in topical analgesics .

- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of similar compounds showed that transdermal application resulted in significant reductions in inflammation markers compared to untreated controls .

- Synthesis of Bioactive Compounds : Research highlighted the successful synthesis of bioactive esters from isopropyl 2-aminoacetate hydrochloride, which exhibited enhanced neuroprotective effects compared to their parent compounds .

Mécanisme D'action

The mechanism of action of isopropyl 2-aminoacetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. These metabolites can then participate in biochemical pathways, influencing cellular functions and physiological processes .

Comparaison Avec Des Composés Similaires

- Ethyl 2-aminoacetate hydrochloride

- Methyl 2-aminoacetate hydrochloride

- Propyl 2-aminoacetate hydrochloride

Comparison: Isopropyl 2-aminoacetate hydrochloride is unique due to its isopropyl group, which imparts distinct chemical properties compared to its ethyl, methyl, and propyl counterparts. The isopropyl group can influence the compound’s reactivity, solubility, and interaction with other molecules, making it particularly useful in specific applications where these properties are advantageous .

Activité Biologique

Isopropyl 2-aminoacetate hydrochloride (CAS No. 14019-62-6) is a chemical compound with significant implications in biological and medicinal chemistry. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential applications in research and medicine.

- Molecular Formula : CHClNO

- Molecular Weight : 153.61 g/mol

- Purity : Typically around 98% in commercial preparations

This compound is synthesized through the esterification of glycine with isopropanol, followed by the addition of hydrochloric acid to form the hydrochloride salt.

The biological activity of this compound primarily stems from its role as an amino acid derivative. It acts as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The compound's interaction with specific molecular targets can lead to significant physiological effects, including modulation of neurotransmitter levels and potential analgesic properties.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

Case Studies and Research Findings

-

Pain Tolerance Study :

- In a comparative study involving transdermal delivery systems, Isopropyl 2-aminoacetate derivatives were shown to significantly increase pain tolerance in rats subjected to nociceptive stimuli. The duration of the pain response was notably reduced compared to control groups treated with standard analgesics .

- Anti-inflammatory Efficacy :

-

Amino Acid Metabolism :

- This compound has been utilized in research focused on amino acid metabolism, providing insights into its role as a metabolic intermediate and its influence on enzyme kinetics involved in amino acid processing.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 2-aminoacetate hydrochloride | Ethyl Structure | Moderate analgesic and anti-inflammatory effects |

| Methyl 2-aminoacetate hydrochloride | Methyl Structure | Similar metabolic pathways but lower potency |

| Propyl 2-aminoacetate hydrochloride | Propyl Structure | Enhanced lipophilicity may improve absorption |

The unique isopropyl group in this compound contributes to its distinct chemical properties, enhancing its reactivity and solubility compared to ethyl or methyl counterparts, which may influence its biological activity.

Propriétés

IUPAC Name |

propan-2-yl 2-aminoacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-4(2)8-5(7)3-6;/h4H,3,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBKCIXXGQRZHRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60930733 | |

| Record name | Propan-2-yl glycinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14019-62-6 | |

| Record name | Propan-2-yl glycinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.